molecular formula C8H15IO2 B13974405 Ethyl 2-iodohexanoate CAS No. 33666-90-9

Ethyl 2-iodohexanoate

Cat. No.: B13974405
CAS No.: 33666-90-9
M. Wt: 270.11 g/mol
InChI Key: WZQDKMOIDWGJST-UHFFFAOYSA-N
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Description

Ethyl 2-iodohexanoate: is an organic compound with the molecular formula C8H15IO2 It is an ester derived from 2-iodohexanoic acid and ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-iodohexanoate can be synthesized through the esterification of 2-iodohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-iodohexanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The ester can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

    Nucleophilic Substitution: Formation of 2-substituted hexanoates.

    Reduction: Formation of 2-iodohexanol.

    Oxidation: Formation of 2-iodohexanoic acid.

Scientific Research Applications

Ethyl 2-iodohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-iodohexanoate involves its reactivity due to the presence of the iodine atom and the ester group. The iodine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions can lead to the formation of various products that may interact with biological targets or be used in further chemical synthesis.

Comparison with Similar Compounds

  • Ethyl 2-bromohexanoate
  • Ethyl 2-chlorohexanoate
  • Ethyl hexanoate

Comparison: Ethyl 2-iodohexanoate is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its bromo and chloro counterparts. The iodine atom also imparts different physical and chemical properties, such as higher molecular weight and different solubility characteristics.

Properties

CAS No.

33666-90-9

Molecular Formula

C8H15IO2

Molecular Weight

270.11 g/mol

IUPAC Name

ethyl 2-iodohexanoate

InChI

InChI=1S/C8H15IO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3

InChI Key

WZQDKMOIDWGJST-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OCC)I

Origin of Product

United States

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